DL-Alanyl-DL-méthionine

Vue d'ensemble

Description

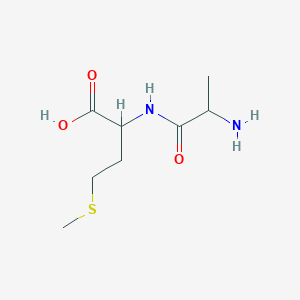

DL-Alanyl-DL-methionine is a dipeptide composed of the amino acids alanine and methionine It is known for its role in various biochemical processes and its potential applications in scientific research

Applications De Recherche Scientifique

DL-Alanyl-DL-methionine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein structure and function.

Medicine: Explored for potential therapeutic applications, including antioxidant properties and protection against oxidative stress.

Industry: Utilized in the production of peptide-based products and as a standard in analytical techniques.

Mécanisme D'action

Mode of Action

It is known to undergo dissociation in aqueous and micellar solutions of surfactants . The dissociation constants of DL-Alanyl-DL-methionine have been determined, and it has been established that various complexes are formed in these solutions . The stability of these complexes depends on the micelle surface charge and degrees of binding of individual chemical forms by a micellar pseudophase .

Result of Action

DL-Alanyl-DL-methionine has been found to alleviate the adverse effects of dietary low fishmeal levels on the growth and intestinal health of Micropterus salmoides . It improved the intestinal antioxidant capacity by upregulating the NF-E2-related factor 2-mediated antioxidant factors and enzyme activities and nuclear factor kappa-B-mediated anti-inflammatory factors while downregulating the pro-inflammatory factors .

Action Environment

The action of DL-Alanyl-DL-methionine can be influenced by environmental factors. For instance, the stability of the complexes it forms depends on the micelle surface charge in the solution

Analyse Biochimique

Biochemical Properties

DL-Alanyl-DL-methionine participates in various biochemical reactions. The dissociation constants of DL-Alanyl-DL-methionine have been determined in water and micellar solutions of surfactants . It forms complexes in these solutions, and the stability of these complexes depends on the micelle surface charge and degrees of binding of individual chemical forms by a micellar pseudophase .

Cellular Effects

The cellular effects of DL-Alanyl-DL-methionine are not fully understood yet. It is known that methionine, one of the constituents of this dipeptide, plays a crucial role in cellular processes. For instance, methionine is involved in the initiation of protein synthesis, and it also serves as a precursor for other important biomolecules .

Molecular Mechanism

It is known that methionine, a component of this dipeptide, is involved in various metabolic pathways, including the synthesis of creatine, polyamine, and choline

Temporal Effects in Laboratory Settings

It is known that the dissociation constants of DL-Alanyl-DL-methionine have been determined in water and micellar solutions , suggesting that it may have different effects over time depending on the environment.

Metabolic Pathways

DL-Alanyl-DL-methionine is involved in various metabolic pathways. Methionine, a component of this dipeptide, is directly involved in or converted to cysteine for protein synthesis, contributing to cell proliferation and animal growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Alanyl-DL-methionine can be synthesized through peptide coupling reactions. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically starts with the protection of the amino group of alanine and the carboxyl group of methionine. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). After the coupling reaction, the protecting groups are removed to yield DL-Alanyl-DL-methionine.

Industrial Production Methods: Industrial production of DL-Alanyl-DL-methionine often involves large-scale peptide synthesis techniques. These methods may include solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes are optimized for efficiency, yield, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: DL-Alanyl-DL-methionine undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atom in the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Methionine sulfoxide can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).

Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired substitution, such as acylating agents for acylation reactions.

Major Products:

Oxidation: Methionine sulfoxide.

Reduction: Methionine.

Substitution: Various substituted derivatives of DL-Alanyl-DL-methionine.

Comparaison Avec Des Composés Similaires

DL-Alanyl-DL-methionine can be compared to other dipeptides such as:

DL-Alanyl-DL-valine: Similar in structure but with valine instead of methionine.

DL-Alanyl-DL-leucine: Contains leucine, another hydrophobic amino acid.

DL-Alanyl-DL-glutamine: Features glutamine, which has a polar side chain.

Uniqueness: DL-Alanyl-DL-methionine is unique due to the presence of the sulfur-containing methionine residue, which imparts distinct chemical and biological properties. The sulfur atom in methionine allows for specific reactions such as oxidation and reduction, which are not possible with other amino acids.

By understanding the properties and applications of DL-Alanyl-DL-methionine, researchers can explore its potential in various scientific fields and develop new applications for this versatile compound.

Activité Biologique

DL-Alanyl-DL-methionine (also referred to as DL-Met) is a dipeptide composed of the amino acids alanine and methionine. It has garnered interest in various biological and nutritional studies due to its potential roles in metabolism, growth performance, and antioxidant activity. This article reviews the biological activity of DL-Alanyl-DL-methionine, highlighting its metabolic pathways, effects on growth performance in animals, and antioxidant properties.

Metabolic Pathways

Methionine plays a crucial role in several metabolic pathways, including:

- Methionine Cycle : Involves the conversion of methionine to S-adenosylmethionine (SAM), a key methyl donor in numerous biochemical reactions.

- Transsulfuration Pathway : Converts homocysteine to cysteine, which is vital for protein synthesis and antioxidant defense.

- Polyamine Biosynthesis : Methionine is involved in the synthesis of polyamines, which are essential for cell growth and function.

Research indicates that methionine restriction can extend lifespan and improve metabolic health across various species by modulating these pathways .

Effects on Growth Performance

Several studies have investigated the effects of DL-Alanyl-DL-methionine on growth performance in livestock. For instance:

- Pigs : A study compared the effects of L-methionine and DL-methionine on nutrient metabolism and muscle gene expression. Results showed no significant differences between the two forms regarding average daily gain (ADG) or feed efficiency, suggesting that DL-methionine is as bioeffective as L-methionine in swine diets .

- Fish : In Nile tilapia, supplementation with DL-methionyl-DL-methionine improved growth performance and antioxidant capacity while enhancing the diversity of intestinal microbiota. This suggests a beneficial role in aquaculture nutrition .

Antioxidant Properties

Methionine derivatives, including DL-Alanyl-DL-methionine, exhibit antioxidant properties. Methionine can react with reactive oxygen species (ROS), thus protecting cells from oxidative damage. This characteristic is particularly important in maintaining cellular integrity under stress conditions. Studies have shown that methionine supplementation can enhance the antioxidant status in various animal models .

Case Studies

- Nutritional Supplementation in Pigs :

- Aquaculture Applications :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-(2-aminopropanoylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-5(9)7(11)10-6(8(12)13)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHURBQASBLAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313461 | |

| Record name | DL-Alanyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-43-5 | |

| Record name | DL-Alanyl-DL-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DL-Alanyl-DL-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Alanyl-DL-methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Alanyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-alanyl-DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has there been any research into the protolytic properties of DL-Alanyl-DL-methionine?

A: Yes, a study has investigated the protolytic behavior of DL-Alanyl-DL-methionine in various environments []. The research focused on understanding how this dipeptide interacts with protons (gains or loses hydrogen ions) in different solutions, including aqueous solutions and solutions containing micelles. This type of research is crucial for understanding the compound's behavior in biological systems, where pH can significantly influence its properties and interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.